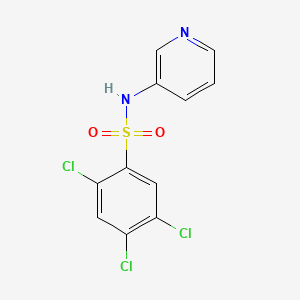![molecular formula C16H13FN2O3 B5775006 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)
1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the quinoxaline family and has been shown to possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects. These include the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of key signaling pathways involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide in lab experiments is its potent biological activity. The compound has been shown to possess a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of using the compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Development of new derivatives of the compound with improved biological activity and reduced toxicity.
3. Evaluation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
4. Investigation of the compound's pharmacokinetic and pharmacodynamic properties to determine its suitability for use in clinical trials.
In conclusion, this compound is a synthetic compound with promising therapeutic applications. While further research is needed to fully understand its mechanism of action and potential toxicity, the compound represents a promising candidate for the development of new drugs.
Métodos De Síntesis
The synthesis of 1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide involves the reaction of 3-fluorobenzyl alcohol with 3-methylquinoxalin-2-one in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then oxidized using hydrogen peroxide to yield the final product.
Aplicaciones Científicas De Investigación
1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications. The compound has shown promising activity against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess potent anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-16(20)19(15-8-3-2-7-14(15)18(11)21)22-10-12-5-4-6-13(17)9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJCUCQHKONBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC(=CC=C3)F)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5774928.png)

![3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774952.png)



![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)






![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
